BenchChemオンラインストアへようこそ!

TSHR antagonist S37

TSHR selectivity Follitropin receptor Lutropin receptor

TSHR antagonist S37 (CAS 1217616-61-9) is a small-molecule, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR). Its active enantiomer, S37a (CAS 2143452-20-2), exhibits a rigid bent shape that confers high TSHR selectivity, and is the preferred research grade for functional studies.

Molecular Formula C25H20N2O3S2
Molecular Weight 460.6 g/mol
Cat. No. B11413667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSHR antagonist S37
Molecular FormulaC25H20N2O3S2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESC1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6
InChIInChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)
InChIKeyYGFJFPYQZCZNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSHR Antagonist S37: What Scientific and Procurement Teams Need to Know Before Sourcing


TSHR antagonist S37 (CAS 1217616-61-9) is a small-molecule, allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR) [1]. Its active enantiomer, S37a (CAS 2143452-20-2), exhibits a rigid bent shape that confers high TSHR selectivity, and is the preferred research grade for functional studies . This compound is distinguished by its ability to block TSHR activation not only by its natural ligand TSH, but also by pathogenic monoclonal antibodies and the allosteric agonist C2, positioning it as a critical tool for Graves' orbitopathy (GO) research where a causal therapy is currently unavailable [1].

Sourcing TSHR Antagonist S37: Why Generic Substitution with Other TSHR Inhibitors Compromises Research Reproducibility


The TSHR antagonist landscape is heterogeneous. Compounds differ fundamentally in their mechanism (allosteric vs. orthosteric), selectivity profiles, and species-specific potency [1]. Simply substituting one TSHR antagonist for another without rigorous characterization will confound experimental outcomes and undermine data reproducibility. For example, the racemic mixture S37 contains seven chiral centers, and only one enantiomer (S37a) is responsible for the observed micro-molar antagonism and high receptor selectivity [2]. Procurement of undefined or lower-purity mixtures introduces significant variability in both in vitro and in vivo assays, making head-to-head comparisons across studies impossible [3].

TSHR Antagonist S37a (S37) Evidence Guide: Quantitative Differentiation Against Key Comparators for Informed Procurement


Quantified Receptor Selectivity: S37a Discriminates TSHR from Closely Related Gonadotropin Receptors, Unlike Many Alternative Antagonists

S37a demonstrates a class-leading selectivity profile. While the exact IC50 values for FSHR and LHCGR are not numerically reported, the study explicitly states that the closely related follitropin (FSH) and lutropin (LH) receptors were 'not affected' by S37a [1]. This stands in direct contrast to many earlier TSHR antagonists, which were known to inhibit these homologous gonadotropin receptors [2]. This high selectivity is attributed to its unique rigid bent shape and allosteric binding mode at the ectodomain/transmembrane domain interface [1].

TSHR selectivity Follitropin receptor Lutropin receptor Off-target activity GPCR pharmacology

Potency Against Multiple Activation Modes: S37a Blocks Pathogenic Autoantibody Stimulation Unattainable by Simple TSH-Competitive Antagonists

S37a is uniquely characterized by its ability to inhibit TSHR activation not only by its natural ligand, thyrotropin, but also by monoclonal thyroid-stimulating antibodies (TSAb) M22 (human) and KSAb1 (murine), as well as by the allosteric small-molecule agonist C2 [1]. Furthermore, ex vivo studies using sera from Graves' orbitopathy (GO) patients demonstrated that S37a also inhibits cAMP formation by oligoclonal TSAbs highly enriched in patient sera [1]. In HEK293 cells expressing hTSHR, S37a inhibits TSHR activation with an IC50 of approximately 20 µM .

Graves' orbitopathy Thyroid-stimulating antibody TSAb M22 cAMP inhibition Autoimmune disease model

Cross-Compound Comparison: S37a Offers Demonstrated Oral Bioavailability, Whereas Most TSHR Antagonists Lack In Vivo PK Characterization

S37a exhibits a remarkable 53% oral bioavailability in mice following a single 10 mg/kg oral gavage dose, with a half-life of 2.9 hours and no observed toxicity [1]. This stands in stark contrast to the majority of TSHR antagonist literature, where compounds are only characterized in vitro. For example, while the selective TSHR antagonist NCGC00242364 (ML224) has been shown to lower serum free T4 in vivo, its oral bioavailability is not explicitly reported in the primary literature; its efficacy was demonstrated via continuous treatment, not a single oral dose [2].

Oral bioavailability In vivo pharmacokinetics Mouse model Lead optimization Drug discovery

Enantiomeric Purity Is Critical: S37a is the Active Enantiomer; S37b Shows Minimal Activity and Should Not Be Used as a Substitute

The racemic mixture S37 contains seven chiral centers. Enantiomeric separation yielded S37a (active) and S37b (inactive). TSHR antagonist S37a exhibits inhibition activity with IC50s of 40 µM and approximately 20 µM for murine and human TSHR, respectively . In contrast, TSHR antagonist S37b is described as a 'low-activity isomer' with only a 'minor inhibitory effect' on TSHR [1]. This stark difference in potency underscores the critical importance of enantiomeric purity for reproducible research.

Stereochemistry Enantiomer Chiral resolution S37b Negative control

Validated Application Scenarios for TSHR Antagonist S37a Based on Quantitative Differentiation Evidence


Preclinical Modeling of Graves' Orbitopathy (GO) Pathophysiology

S37a is the premier tool for investigating the autoimmune mechanisms of GO in vitro and ex vivo. Its ability to block TSHR activation by patient-derived oligoclonal TSAbs [1] makes it uniquely suited for studies aimed at validating the TSHR as the primary autoantigen in GO and for screening potential therapeutic interventions. The high selectivity for TSHR over gonadotropin receptors [1] is critical for ensuring that observed effects are thyroid-specific and not confounded by reproductive hormone signaling.

Pharmacological Tool for In Vivo Proof-of-Concept Studies

For teams requiring a TSHR antagonist with validated oral bioavailability for in vivo mouse models, S37a is the current gold standard. Its 53% oral bioavailability and 2.9-hour half-life in mice [1] enable straightforward oral dosing for chronic efficacy studies, reducing the need for continuous infusion or complex formulations required by less characterized compounds [2]. This profile supports early-stage target validation and disease intervention studies.

Quality Control and Negative Control in TSHR Functional Assays

The well-defined stereochemistry of S37a and the availability of its less active enantiomer, S37b [3], provide a robust experimental system for researchers. Using S37a as the active antagonist and S37b as a structurally similar, but functionally inert, control allows for rigorous assessment of TSHR-specific effects in cellular assays, controlling for potential off-target effects of the chemical scaffold itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for TSHR antagonist S37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.